Benzene, 1-(1-methylethenyl)-2-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

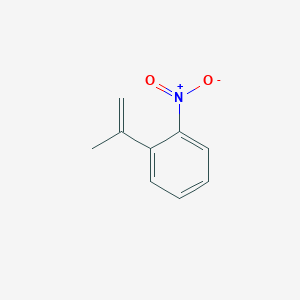

Structure and Properties Benzene, 1-(1-methylethenyl)-2-nitro- (CAS No. 60249-97-0) is a nitro-substituted aromatic compound with the molecular formula C₉H₉NO₂. Its structure features a benzene ring substituted with a nitro group (-NO₂) at the ortho (2nd) position and a 1-methylethenyl group (CH₂=C(CH₃)-) at the para (1st) position (Figure 1) . The electron-withdrawing nitro group and electron-donating isopropenyl group create unique electronic effects, influencing its reactivity and applications in organic synthesis and medicinal chemistry.

Synthesis The compound is synthesized via nitration of isopropenylbenzene (α-methylstyrene) using a HNO₃/H₂SO₄ mixture at 0–5°C, followed by purification via recrystallization or column chromatography . Industrial production employs continuous flow reactors for scalability and yield optimization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethenyl)-2-nitro- typically involves the nitration of isopropenylbenzene (also known as α-methylstyrene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction: Isopropenylbenzene is treated with a nitrating mixture (HNO3/H2SO4) at a temperature range of 0-5°C to yield Benzene, 1-(1-methylethenyl)-2-nitro-.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1-methylethenyl)-2-nitro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylethenyl)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro and isopropenyl groups direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2/Pd-C, SnCl2/HCl.

Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Key Chemical Reactions

- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Substitution : The benzene ring can undergo electrophilic substitution reactions, where the nitro group directs incoming substituents to the meta position.

- Addition : The 1-methylethenyl group can participate in addition reactions such as hydrogenation.

Scientific Research Applications

Benzene, 1-(1-methylethenyl)-2-nitro- has several notable applications in various fields:

Chemistry

- Precursor in Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enable diverse chemical transformations.

Biology

- Biological Activity Studies : Research is ongoing into its interactions with biomolecules, which may reveal potential biological activities relevant to pharmacology.

Medicine

- Drug Development : Investigated for its potential as a pharmacophore in medicinal chemistry, it may contribute to the development of new therapeutic agents.

Industry

- Production of Polymers and Resins : Utilized in manufacturing processes for various industrial chemicals due to its reactivity and structural properties.

Case Study 1: Genotoxicity Assessment

A study evaluated the risk of genomic damage associated with benzene exposure, utilizing a systematic framework for assessing genotoxicity. This framework emphasized the importance of robust exposure assessments and toxicokinetic properties in understanding benzene's health impacts .

| Exposure Category | Health Effects |

|---|---|

| Minimal/Low | Associated with hematotoxicity and potential carcinogenic effects |

| Occupational | Linked to acute myeloid leukemia |

Case Study 2: Industrial Applications

Research highlighted the use of benzene derivatives in synthesizing fungicidal compounds. The processes involved converting nitro compounds into substituted phenoxyphenyl ketones, demonstrating the compound's utility in developing agricultural chemicals .

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethenyl)-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The isopropenyl group can also participate in metabolic transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Positional Isomers: 2-Nitro vs. 4-Nitro Derivatives

- Reactivity : The nitro group at position 2 in the target compound directs electrophiles to the meta position due to its electron-withdrawing effect, whereas the 4-nitro isomer () alters substitution patterns, favoring different regioselectivity .

- Biological Effects: Both isomers exhibit cytotoxicity and genotoxicity, but the 4-nitro derivative generates reactive oxygen species (ROS) during metabolism, while the 2-nitro compound relies on bioreduction to form reactive amines .

Substituent Variations: Functional Group Impact

- Azido-Propenyl-Nitro Compound () : The azide group enables click chemistry applications (e.g., bioconjugation), expanding utility in drug development compared to the methylethenyl group .

Research Findings and Challenges

- Toxicity Concerns: Nitroaromatic compounds often exhibit genotoxicity, requiring structural optimization (e.g., replacing nitro with safer groups) for pharmaceutical use .

- Synthetic Optimization : Continuous flow reactors improve yield and safety for nitro compounds, but scalability remains challenging for azide-containing derivatives .

Biological Activity

Benzene, 1-(1-methylethenyl)-2-nitro- (commonly referred to as 2-nitrotoluene) is an aromatic compound with significant biological implications. This article explores its biological activity, focusing on its mechanisms of action, potential health effects, and applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C9H9N2O2

- CAS Number : 1830-68-8

- Molecular Weight : 163.18 g/mol

The compound features a nitro group (-NO2) and a methylethenyl group, which influence its reactivity and biological interactions.

The biological activity of 2-nitrotoluene is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to potential genotoxic effects.

- Electrophilic Substitution : The compound can undergo electrophilic substitution reactions due to the presence of the benzene ring, although the nitro group acts as a deactivating group, directing substitutions to the meta position .

- Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate ROS, which can lead to oxidative stress and damage to cellular components .

Toxicity and Carcinogenicity

Research indicates that 2-nitrotoluene has potential carcinogenic effects. It has been classified as a Category 2 carcinogen in Australia, suggesting it may cause cancer in humans based on animal studies . Key findings include:

- Genotoxicity : Studies have shown that exposure to 2-nitrotoluene can lead to gene mutations in laboratory animals, indicating its mutagenic potential .

- Tumorigenesis : Increased incidences of tumors have been observed in rodents exposed to this compound, particularly affecting the lungs and liver .

Case Studies

- Animal Studies : In a study involving B6C3F1 mice, exposure to varying concentrations of 2-nitrotoluene resulted in significant tumor development, particularly malignant mesotheliomas at higher doses .

- Human Health Assessments : The Government of Canada conducted assessments revealing that while general population exposure is low due to industrial usage, potential risks exist for workers handling the substance .

Applications in Research and Industry

Despite its toxicological concerns, 2-nitrotoluene has applications in various fields:

- Chemical Synthesis : It serves as a precursor for synthesizing more complex organic molecules and is utilized in the production of polymers and resins.

- Pharmacological Studies : Investigated for its anti-inflammatory properties and potential use in drug development due to its ability to inhibit certain biomolecules like COX-2 and iNOS .

Summary of Biological Activities

Q & A

Q. Basic: What synthetic routes are feasible for producing Benzene, 1-(1-methylethenyl)-2-nitro-, and how can purity be optimized?

Answer:

The compound can be synthesized via nitration of a pre-functionalized benzene derivative. For example:

- Step 1: Introduce the 1-methylethenyl group (α-methylstyrene moiety) through Friedel-Crafts alkylation using isopropenyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2: Direct nitration at the ortho position using mixed acid (HNO₃/H₂SO₄). The nitro group’s regioselectivity is influenced by the electron-donating methylethenyl group, favoring para/ortho substitution .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via GC-MS or HPLC .

Q. Advanced: How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution and predict reactive sites. Key steps:

Optimize the molecular geometry to determine charge distribution.

Calculate Fukui indices to identify nucleophilic/electrophilic regions.

Simulate nitration or halogenation pathways to evaluate activation energies.

The nitro group’s electron-withdrawing effect directs electrophiles to the meta position relative to itself, while the methylethenyl group (electron-donating) activates the para position. Contradictions in experimental vs. theoretical results should be resolved by comparing with spectroscopic data (e.g., NOESY NMR for spatial confirmation) .

Q. Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR:

- IR: Nitro group shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- GC-MS: Characteristic fragmentation patterns (e.g., loss of NO₂ at m/z 30) .

Q. Advanced: How do solvent effects influence the compound’s stability during storage?

Answer:

The nitro group increases sensitivity to light and heat. Stability studies recommend:

- Storage: Inert solvents (e.g., dichloromethane) under argon at –20°C to prevent radical degradation.

- Kinetic Analysis: Monitor decomposition via UV-Vis spectroscopy (λmax ~260 nm) under varying temperatures. Activation energy (Eₐ) can be derived from Arrhenius plots. Contradictory shelf-life data may arise from impurities (e.g., residual acids); thus, pre-purification is critical .

Q. Basic: What thermodynamic properties are essential for reaction design?

Answer:

- Melting Point: –31.5°C (prevents crystallization in low-temperature reactions) .

- Boiling Point: 192–193°C (dictates distillation feasibility) .

- Density: 0.885 g/mL (critical for solvent layering in extractions) .

Q. Advanced: How can researchers resolve contradictions in reported reaction yields for nitro-group functionalization?

Answer:

Discrepancies often stem from competing reaction pathways (e.g., nitration vs. oxidation). Mitigation strategies:

Control Experiments: Vary nitrating agent concentration (e.g., HNO₃ vs. acetyl nitrate).

Byproduct Analysis: Use LC-MS to detect intermediates like nitroso derivatives.

Isotopic Labeling: Track nitro-group incorporation using ¹⁵N-labeled HNO₃ .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:

- Toxicity: Classified as a potential irritant (NFPA Health Hazard Rating 2). Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal: Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to detoxify nitro groups .

Q. Advanced: Can this compound serve as a monomer for specialty polymers?

Answer:

Yes, the methylethenyl group enables radical polymerization. For example:

Properties

CAS No. |

60249-97-0 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-2-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-6H,1H2,2H3 |

InChI Key |

AXBMADGEFGKTLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.